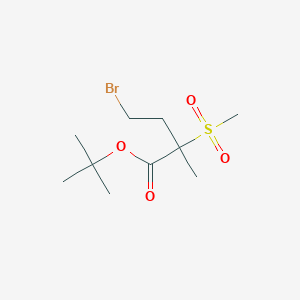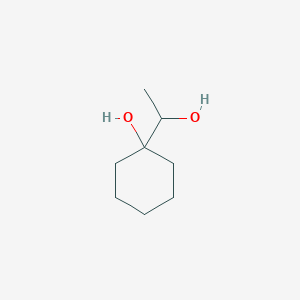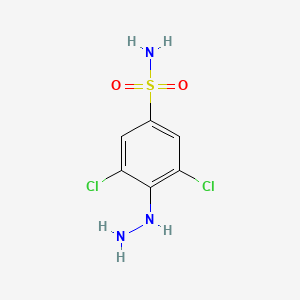
2,5-Dibromo-2,5-dinitrohexane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-2,5-dinitrohexane-1,6-diol is a chemical compound with the molecular formula C6H8Br2N2O6 It is characterized by the presence of two bromine atoms and two nitro groups attached to a hexane backbone, with hydroxyl groups at the terminal positions
Métodos De Preparación
The synthesis of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol typically involves the bromination and nitration of hexane-1,6-diol. The process can be summarized as follows:
Bromination: Hexane-1,6-diol is reacted with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce bromine atoms at the 2 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 5 positions.
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2,5-Dibromo-2,5-dinitrohexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide.
Aplicaciones Científicas De Investigación
2,5-Dibromo-2,5-dinitrohexane-1,6-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-2,5-dinitrohexane-1,6-diol involves its interaction with molecular targets through its bromine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,5-Dibromo-2,5-dinitrohexane-1,6-diol can be compared with other similar compounds, such as:
2,5-Dibromohydroquinone: This compound has a similar bromine substitution pattern but lacks nitro groups, making it less reactive in certain contexts.
2,5-Dibromo-1,4-benzenediol: Another similar compound with bromine atoms at the 2 and 5 positions but with a benzene ring instead of a hexane backbone.
Propiedades
Número CAS |
89580-58-5 |
|---|---|
Fórmula molecular |
C6H10Br2N2O6 |
Peso molecular |
365.96 g/mol |
Nombre IUPAC |
2,5-dibromo-2,5-dinitrohexane-1,6-diol |
InChI |
InChI=1S/C6H10Br2N2O6/c7-5(3-11,9(13)14)1-2-6(8,4-12)10(15)16/h11-12H,1-4H2 |
Clave InChI |
DREFRXAPDSLSHD-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CO)([N+](=O)[O-])Br)C(CO)([N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)



![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)




